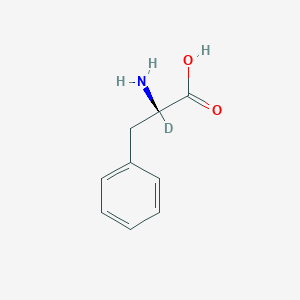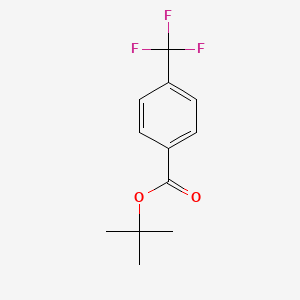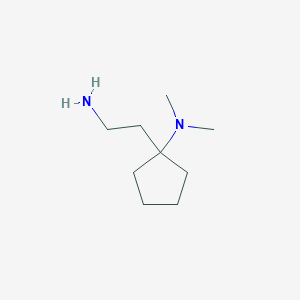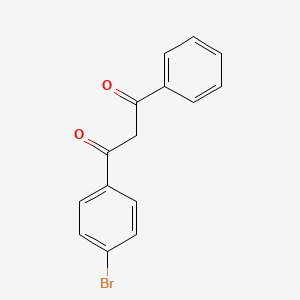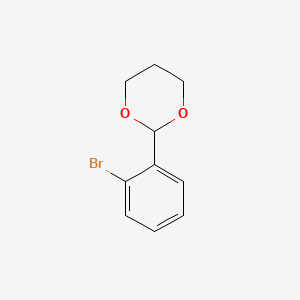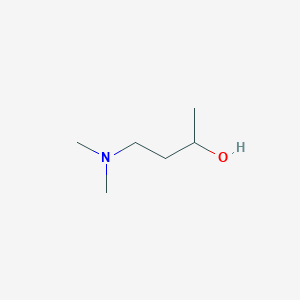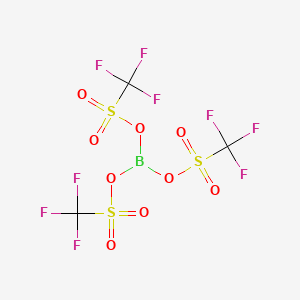
Butyl Triflate
Overview
Description
Butyl triflate (BuTf) is an organosulfur compound with the molecular formula C4H9OSO3F. It is a colorless liquid with a pungent odor and is used in a variety of laboratory and industrial applications. BuTf is an important reagent in organic synthesis, being used as a catalyst, solvent, and initiator. It is also used in the production of polymers, pharmaceuticals, and specialty chemicals. BuTf has a wide range of biochemical and physiological effects, and is being studied for potential therapeutic and diagnostic applications.
Scientific Research Applications
Catalytic Applications and Chemical Synthesis
Butyl triflate serves as a pivotal reagent in catalysis and synthetic transformations. For instance, scandium triflate has shown efficiency in removing N-tert-butyl from amide groups, providing a pathway to primary amides in high yields, showcasing its role in deprotection strategies (Mahalingam, Wu, & Alterman, 2006). Similarly, bismuth triflate has been utilized in the catalytic deprotection of acetals and ketals, highlighting its selectivity and efficiency under relatively non-toxic conditions (Carrigan, Sarapa, Smith, Wieland, & Mohan, 2002).
Polymer Science
In the domain of polymer science, this compound derivatives have facilitated the synthesis of aliphatic polyesters through polycondensations of dicarboxylic acids and aliphatic diols. This process highlights the role of metal triflates in achieving high molecular weights, demonstrating their catalytic efficiency and impact on polymer synthesis (Buzin, Lahcini, Schwarz, & Kricheldorf, 2008).
Analytical Chemistry
This compound has also found applications in analytical chemistry, where it has been used in matrix solid-phase dispersion coupled with magnetic ionic liquid dispersive liquid-liquid microextraction for the determination of triazine herbicides in oilseeds. This innovative approach leverages the unique properties of this compound-based ionic liquids for effective sample preparation and extraction, underscoring its versatility in analytical methodologies (Wang, Sun, Xu, Li, Wang, Zhang, & Song, 2015).
Miscellaneous Applications
Furthermore, this compound's role extends into studies of interfacial behavior and phase transitions of ionic liquids, providing insights into their thermal properties and potential applications in various industrial processes. Research in this area explores the equilibrium concentration of this compound-based ionic liquids in the vapor phase and their thermal behavior under different conditions, offering a foundation for future innovations in material science and engineering (Ballone, Pinilla, Kohanoff, & Del Pópolo, 2007).
Mechanism of Action
Target of Action
Butyl Triflate, also known as n-butyl trifluoromethanesulfonate, is a functional group in organic chemistry . Its primary targets are organic compounds where it acts as an excellent leaving group . It is used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions .
Mode of Action
This compound interacts with its targets by acting as a leaving group . It is extremely reactive in S N 2 reactions . The triflate anion, CF3SO− 3, is an extremely stable polyatomic ion, which owes its stability to resonance stabilization . This stability allows the negative charge to be spread symmetrically over the three oxygen atoms . An additional stabilization is achieved by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .
Biochemical Pathways
This compound affects the biochemical pathways involved in nucleophilic substitution, Suzuki couplings, and Heck reactions . The triflate group’s stability and reactivity allow it to participate in these reactions, influencing the downstream effects of these pathways .
Result of Action
The result of this compound’s action is the facilitation of organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions . Its role as a leaving group allows it to participate in these reactions, leading to the formation of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of nucleophiles . Since alkyl triflates are extremely reactive in S N 2 reactions, they must be stored in conditions free of nucleophiles (such as water) . This suggests that the efficacy and stability of this compound are highly dependent on its storage and reaction conditions .
Future Directions
While specific future directions for Butyl Triflate were not found in the retrieved sources, the use of triflates in organic synthesis is a well-established field with ongoing research . The development of new synthetic methodologies involving triflates, including this compound, is a potential area of future research.
Biochemical Analysis
Biochemical Properties
It is known that Butyl Triflate is used in synthesis experiments, suggesting that it may interact with various enzymes, proteins, and other biomolecules during these processes
Cellular Effects
Given its use in synthesis experiments, it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
properties
IUPAC Name |
butyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLAQXMAFCJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448418 | |
| Record name | Butyl Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75618-25-6 | |
| Record name | Butyl Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





